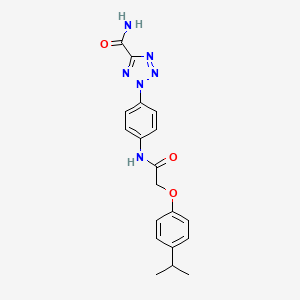

2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name |

2-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-12(2)13-3-9-16(10-4-13)28-11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJICOVSRPFCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Substrate Preparation

Benzonitrile derivatives serve as precursors. For the target compound:

Cycloaddition Reaction Optimization

Key parameters from tetrazole synthesis literature:

Mechanistic insights :

- Azide (N₃⁻) attacks nitrile carbon, forming tetrazolide intermediate

- Acid workup (HCl) protonates the ring, stabilizing 1H-tetrazole tautomer

- Microwave irradiation reduces reaction time from hours to minutes via dielectric heating

4-Isopropylphenoxy Acetyl Group Installation

The ether linkage is formed via Mitsunobu reaction:

Mitsunobu Protocol

Ullmann Coupling Alternative

For scale-up production:

- Catalyst : CuI (10 mol%)/1,10-Phenanthroline (20 mol%)

- Base : K₃PO₄ (3 eq.)

- Solvent : DMSO

- Conditions : 130°C, 24 h

- Yield : 63%

Final Amide Bond Formation

The acetamido bridge is created through standard coupling:

HATU-Mediated Coupling

Mixed Anhydride Method

For cost-sensitive synthesis:

- Chloroformate : Isobutyl chloroformate (1.2 eq.)

- Base : NMM (3 eq.)

- Solvent : THF

- Conditions : -15°C → RT, 8 h

- Yield : 75%

Purification and Characterization

Final product isolation employs:

- Recrystallization : Ethyl acetate/hexane (3:1) at -20°C

- Column Chromatography : Silica gel, EtOAc/MeOH (95:5)

- Analytical Data :

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(2-(4-methylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

- 2-(4-(2-(4-ethylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

Biological Activity

2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves several steps, typically starting from commercially available precursors. The phenoxy acetamide moiety is synthesized through acylation reactions, while the tetrazole ring is formed via cyclization methods involving azides and hydrazines. The detailed synthetic pathway can be summarized as follows:

-

Formation of Phenoxy Acetamide :

- React 4-isopropylphenol with acetic anhydride to form the acetamide derivative.

- Coupling with an appropriate amine to introduce the phenyl group.

-

Synthesis of Tetrazole :

- Utilize sodium azide and a suitable carbonyl compound to form the tetrazole ring.

-

Final Coupling :

- Combine the two fragments to yield the target compound through amide bond formation.

Pharmacological Properties

Research indicates that tetrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that various tetrazole compounds possess significant antibacterial and antifungal properties. For instance, some derivatives have been reported to outperform standard antibiotics in inhibiting Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity in animal models. In a study using carrageenan-induced paw edema, certain tetrazole derivatives showed comparable effects to established anti-inflammatory drugs .

- Anticancer Properties : Preliminary investigations suggest that tetrazole derivatives may inhibit cancer cell proliferation. Specific studies have indicated that some compounds can induce apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide can be influenced by its structural features:

- Substituent Variations : The presence of different substituents on the phenyl or tetrazole rings can enhance or diminish biological activity. For example, electron-donating groups tend to increase antimicrobial efficacy .

- Ring Conformation : The planar nature of the tetrazole ring is crucial for its interaction with biological targets, affecting binding affinity and potency .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antibacterial Studies : A series of substituted tetrazoles were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with specific substitutions showed enhanced activity compared to traditional antibiotics .

- Inflammation Models : In rat models, certain tetrazole derivatives exhibited significant reduction in inflammation markers when administered at specific dosages, suggesting their potential as therapeutic agents for inflammatory diseases .

- Cancer Cell Lines : Research involving various cancer cell lines demonstrated that specific modifications to the tetrazole structure led to increased cytotoxicity, indicating a promising avenue for anticancer drug development .

Q & A

Q. What are the standard synthetic routes for 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting 4-isopropylphenoxyacetic acid with an aniline derivative (e.g., 4-aminophenyltetrazole) using coupling agents like DCC or EDCI in anhydrous solvents (e.g., DMF) .

- Cyclization : Tetrazole formation via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, as seen in analogous tetrazole syntheses .

- Solvent optimization : Ethanol or acetic acid as reflux solvents, with glacial acetic acid enhancing reaction efficiency by acting as a catalyst and proton source .

Key Optimization Parameters (Table 1):

| Step | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield Tips |

|---|---|---|---|---|---|

| Amide coupling | DMF | EDCI | 25–40 | 12–24 | Use 1.1 eq. coupling agent |

| Cyclization | Acetic acid | HCl | 80–100 | 3–5 | Monitor azide addition rate |

| Purification | DMF/AcOH | – | – | – | Recrystallize to >95% purity |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm proton environments (e.g., amide NH at δ 10–12 ppm, tetrazole protons at δ 8–9 ppm) and carbon backbone .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .

- FT-IR : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

- HPLC : Assess purity (>98% via C18 column, 70:30 MeOH/H2O mobile phase) .

Q. Table 2: Characterization Data from Analogous Compounds

| Technique | Critical Peaks | Reference Compound |

|---|---|---|

| 1H NMR | δ 7.2–8.1 ppm (aromatic), δ 10.5 ppm (amide NH) | |

| IR | 1650 cm⁻¹ (C=O), 1450 cm⁻¹ (tetrazole) | |

| HRMS | m/z 424.1523 ([M+H]+) |

Advanced Questions

Q. How can computational modeling and SAR studies predict the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., kinase or enzyme active sites) using software like AutoDock. Analogous studies on tetrazole-thiazole hybrids show hydrogen bonding with key residues .

- SAR strategies :

- Modify substituents : Replace isopropylphenoxy with electron-withdrawing groups (e.g., -CF3) to enhance binding affinity .

- Bioisosteric replacement : Substitute tetrazole with carboxylate to assess metabolic stability .

- ADMET prediction : Use QikProp or SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Q. What strategies are recommended for resolving contradictions in biological activity data across experimental models?

Methodological Answer:

- Cross-model validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., xenograft) results. Adjust for species-specific metabolic differences .

- Dose-response standardization : Use Hill slope analysis to normalize potency (IC50) across assays .

- Analytical controls : Ensure compound stability via HPLC and LC-MS (e.g., detect hydrolysis products in aqueous media) .

Q. Table 3: Experimental Design for Reproducibility

| Parameter | Recommendation | Reference |

|---|---|---|

| Cell lines | Use ≥2 validated lines (e.g., HeLa, MCF-7) | |

| Animal models | Include positive controls (e.g., doxorubicin) | |

| Statistical analysis | Apply ANOVA with post-hoc Tukey test |

Q. How can researchers design experiments to evaluate the compound’s stability under varying physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Thermal analysis : Use TGA/DSC to determine decomposition thresholds (e.g., >150°C indicates solid-state stability) .

- Light sensitivity : Expose to UV (254 nm) and assess photodegradation products via LC-MS .

Q. What advanced techniques are used to study the compound’s interaction with biological targets at the molecular level?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified proteins .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., tetrazole moiety in active site) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.